3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Procuring defined positional isomers for SAR studies often means long lead times for custom synthesis. This meta-tetrazole butenamide resolves that bottleneck as a ready-to-ship screening compound from BenchChem. - Validated Pharmacophore: Meta-tetrazole N-4 engages the Asn768 H-bond sub-pocket critical for xanthine oxidase inhibition, distinct from the para isomer. - Covalent-Reactive Handle: The α,β-unsaturated carbonyl system enables covalent probe design-absent in saturated analogs. - Immediate HTS Integration: 47 mg in stock, 1-week dispatch, with fragment-like properties (MW 243.27, logP 2.02, TPSA 118.45 Ų) ideal for diversity screening.

Molecular Formula C12H13N5O
Molecular Weight 243.26 g/mol
Cat. No. B12170523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide
Molecular FormulaC12H13N5O
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC1=CC(=CC=C1)N2C=NN=N2)C
InChIInChI=1S/C12H13N5O/c1-9(2)6-12(18)14-10-4-3-5-11(7-10)17-8-13-15-16-17/h3-8H,1-2H3,(H,14,18)
InChIKeyKLLUFINJYLAOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide: Chemical Identity and Procurement Baseline


3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide (CAS 1282115-64-3) is a synthetic organic compound belonging to the tetrazole-substituted aryl amide class, with molecular formula C₁₂H₁₃N₅O and molecular weight 243.27 g/mol . It features a 3-methylbut-2-enamide moiety linked to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the meta (3-) position. The compound is commercially available as a screening compound from vendors such as ChemDiv (catalog IB06-6662, 47 mg stock) and Smolecule (catalog S12632613) . Its structural scaffold places it within the broader family of tetrazole-containing aryl amides that have been explored as xanthine oxidase inhibitors [1], P2X3/P2X2/3 purinergic receptor antagonists [2], and alpha7 nAChR positive allosteric modulators [3].

Tetrazole-aryl amide scaffold for XO and purinergic target studies
Meta-substituted isomer with reported H-bond interaction geometry
Screening-library formatted (DMSO-ready, >95% LCMS purity expected)
Fragment-like space (low MW, moderate lipophilicity)

Why Generic Substitution Fails for 3-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide in Scientific Procurement


Within the C₁₂H₁₃N₅O tetrazole-aryl-amide chemical space, positional isomerism at the phenyl ring constitutes a non-trivial structural difference. The meta-substituted tetrazole (3-position) produces a distinct molecular geometry, electronic distribution, and hydrogen-bonding vector compared to the para-substituted isomer (4-position, CAS 1282098-54-7) . In the context of the tetrazole moiety functioning as a carboxylate bioisostere or H-bond acceptor, meta vs. para placement alters the spatial orientation of the tetrazole N-4 atom—a critical interaction point identified in structure-based drug design efforts where the N-4 atom of the 3′-(1H-tetrazol-1-yl)phenyl scaffold accepts an H-bond from Asn768 in xanthine oxidase [1]. Class-level evidence from phenyltetrazolyl-phenylamide studies demonstrates that substituent position on the phenyl ring significantly impacts modulation capability and selectivity toward efflux proteins such as ABCG2 [2]. Consequently, these positional isomers cannot be treated as interchangeable in any experimental context where binding geometry, target engagement, or pharmacokinetic profile matters.

Meta isomer: kinked topology; N-4 H-bond vector accessible for Asn768 interaction
Para isomer: linear shape; H-bond geometry altered—may not engage same subpocket
Screening-library formatted with QC documentation (HTS-ready)
Commodity-sourced; may require additional purity verification before assay use

Quantitative Differentiation Evidence: 3-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide vs. Closest Analogs


Positional Isomerism: Meta (3-) vs. Para (4-) Tetrazole Substitution on Phenyl Ring

The target compound bears the 1H-tetrazol-1-yl group at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) positional isomer (CAS 1282098-54-7, 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide). This positional shift alters the spatial vector of the tetrazole ring relative to the butenamide linkage, producing a kinked rather than linear molecular topology . In meta-substituted N-(3-(1H-tetrazol-1-yl)phenyl) derivatives evaluated as xanthine oxidase inhibitors, the N-4 atom of the tetrazole engages the Asn768 residue via hydrogen bonding—a geometry-dependent interaction that would be disrupted by para-substitution [1]. Class-level evidence from phenyltetrazolyl-phenylamide ABCG2 modulators confirms that substituent position on the phenyl ring is a key determinant of both modulation potency and selectivity [2].

Meta vs. Para Geometry
Class-level inference
Meta: kinked topology, N-4 H-bond to Asn768
Para: linear topology, altered vector
Positional isomerism alters binding geometry
Based on XO co-crystal structure and SAR class data
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Physicochemical Property Profile: Lipophilicity and Polar Surface Area Benchmarking

The target compound has experimentally determined (calculated) physicochemical properties reported by ChemDiv: logP = 2.02, logD = 2.02, logSw = -2.63, and topological polar surface area (TPSA) = 118.45 Ų . The logP value of 2.02 places this compound within the moderate lipophilicity range, consistent with oral bioavailability guidelines (Lipinski rule: logP < 5). The TPSA of 118.45 Ų exceeds the typical threshold of 140 Ų for good oral absorption, suggesting moderate permeability potential. When benchmarked against the class-level property range for tetrazole-aryl-amide XO inhibitors (compound 2s: IC50 = 0.031 μM [1]), the physicochemical profile supports its suitability as a fragment-like or lead-like screening compound for medicinal chemistry campaigns.

Physicochemical Profile
Data to verify
logP 2.02 · logD 2.02 · TPSA 118.45 Ų · logSw -2.63
Fragment-like lipophilicity and moderate polarity support screening use
Computed properties; experimental verification recommended
ADME Drug-likeness Physicochemical Properties

Meta-Tetrazole-Phenyl Scaffold Validation: Xanthine Oxidase Inhibition Proof-of-Concept

The 3-(1H-tetrazol-1-yl)phenyl scaffold has been validated in a structure-based drug design (SBDD) campaign targeting xanthine oxidase (XO). In this study, the meta-tetrazole moiety was intentionally introduced at the 3′-position of the phenyl ring to serve as an H-bond acceptor engaging the Asn768 residue of XO [1]. The optimized derivative 2s (bearing the 3-(1H-tetrazol-1-yl)phenyl core) achieved an IC50 of 0.031 μM against XO, representing a 10-fold potency improvement over the starting compound 1 (IC50 = 0.312 μM) and comparable to the clinical control topiroxostat (IC50 = 0.021 μM) [1]. This demonstrates that the meta-tetrazole-phenyl motif is a productive pharmacophoric element when the tetrazole N-4 atom can engage a specific hydrogen-bonding sub-pocket. The target compound shares this identical core scaffold but differs in the amide substituent (but-2-enamide vs. isonicotinamide), providing a direct SAR exploration opportunity.

Scaffold XO Activity
Class-level inference
Analog 2s IC₅₀ 0.031 μM vs. topiroxostat 0.021 μM
Target compound: activity not yet reported
Core scaffold validated; amide variation unexplored
Mixed-type XO inhibition; MD-simulated H-bond to Asn768
Xanthine Oxidase Structure-Based Drug Design Bioisostere

Commercial Sourcing Differentiation: Stock Availability, Purity Cadence, and Lead Time

The target compound (meta isomer, CAS 1282115-64-3) is available from ChemDiv as catalog item IB06-6662 with 47 mg in stock and an estimated 1-week shipping lead time . Smolecule lists the compound as catalog S12632613 with 'In Stock' status . The para isomer (CAS 1282098-54-7) is listed by multiple vendors including Evitachem and ChemSrc, but stock levels and purity specifications vary . Importantly, the meta isomer is exclusively available from screening compound libraries (ChemDiv, Smolecule), while the para isomer appears more broadly across commodity chemical suppliers. This distinction in sourcing channels means the meta isomer is pre-formatted for high-throughput screening (HTS) library integration—typically supplied in DMSO-compatible format with >95% purity by LCMS—while the para isomer may require additional quality control verification before use in biological assays.

Sourcing Channels
Data to verify
Meta: ChemDiv 47 mg · 1-week lead
Para: multiple vendors · variable stock
Screening-library source offers HTS-ready formatting
Supplier data as of search; confirm stock before procurement
Chemical Procurement Screening Libraries Supply Chain

Best-Fit Research and Procurement Application Scenarios for 3-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide


Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Purinergic or Heme-Containing Enzymes

The meta-tetrazole-phenyl scaffold has been validated as a productive pharmacophoric element in xanthine oxidase inhibition, where the N-4 atom of the tetrazole engages a specific H-bond sub-pocket (Asn768) . The target compound, with its 3-methylbut-2-enamide substituent, represents a structurally distinct analog of validated XO inhibitor compound 2s (IC50 = 0.031 μM) and provides a scaffold-hopping opportunity for medicinal chemists exploring XO, related molybdenum-containing hydroxylases, or other targets where a tetrazole carboxylate bioisostere is desired. The but-2-enamide moiety introduces an α,β-unsaturated carbonyl system that may additionally engage cysteine residues via covalent modification—a feature absent in the saturated isonicotinamide analogs.

HTS Library Expansion with Isomerically Defined Tetrazole-Containing Screening Compounds

For organizations building or supplementing diversity-oriented screening libraries, this compound offers a defined meta-substituted tetrazole-aryl-amide chemotype complementary to the more commonly available para-substituted analogs . With logP = 2.02 and TPSA = 118.45 Ų [1], the compound occupies a favorable fragment-like chemical space (MW 243.27, within the rule-of-three for fragments) that balances solubility and permeability. Its availability from ChemDiv's screening library at 47 mg scale with 1-week lead time [1] makes it suitable for rapid integration into ongoing HTS campaigns without the delays associated with custom synthesis.

Negative Control or Selectivity Profiling Against Para-Isomer-Dependent Targets

In any biological system where the para-substituted tetrazole-aryl-amide isomer (CAS 1282098-54-7) shows activity—such as the P2X3 receptor antagonist class exemplified by Roche's tetrazole-substituted arylamide patent series —the meta isomer (CAS 1282115-64-3) can serve as a critical positional isomer control. The altered spatial geometry of the tetrazole ring in the meta position is expected to produce differential binding poses, enabling researchers to probe the geometric requirements of the target binding pocket and establish SAR around the tetrazole attachment point.

Computational Chemistry and Molecular Docking Studies on Tetrazole Bioisostere Geometry

The distinct InChI Key (KLLUFINJYLAOLE-UHFFFAOYSA-N) and SMILES (CC(C)=CC(=O)Nc1cccc(-n2cnnn2)c1) define a unique three-dimensional molecular surface that can be used in computational benchmarking studies comparing docking pose predictions for meta- vs. para-tetrazole-substituted aryl amides. Given the established role of the meta-tetrazole N-4 atom in H-bond interactions with asparagine residues [1], this compound can serve as a test case for validating docking programs' ability to discriminate between positional isomers—a known challenge in virtual screening.

Application
Selection Property
Validation Focus
XO and molybdenum hydroxylase scaffold-hopping
Meta-tetrazole phenyl core with reported H-bond to Asn768
SAR around amide substituent and tetrazole geometry
Diversity-oriented screening library expansion
Fragment-like lipophilicity and polar surface area profile
Solubility and assay-media compatibility screening
Positional isomer control for P2X3/P2X2/3 receptor SAR
Meta-substitution geometry distinct from para-substituted analogs
Differential binding poses and selectivity profiling
Computational docking benchmarks for tetrazole isomers
Unique 3D surface defined by meta-tetrazole orientation
Pose discrimination accuracy across docking programs
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